Cas no 1251678-39-3 (6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione)

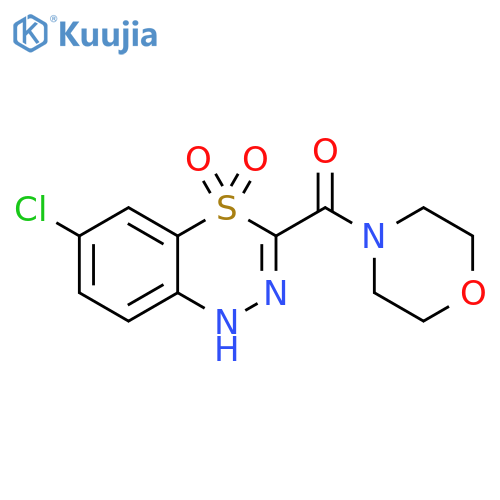

1251678-39-3 structure

商品名:6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

CAS番号:1251678-39-3

MF:C12H12ClN3O4S

メガワット:329.759380340576

CID:6517825

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 化学的及び物理的性質

名前と識別子

-

- 6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

- 6-chloro-3-(4-morpholinylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

- Methanone, (6-chloro-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)-4-morpholinyl-

-

- インチ: 1S/C12H12ClN3O4S/c13-8-1-2-9-10(7-8)21(18,19)11(15-14-9)12(17)16-3-5-20-6-4-16/h1-2,7,14H,3-6H2

- InChIKey: DAZZUDRLYUMTDL-UHFFFAOYSA-N

- ほほえんだ: C(C1S(=O)(=O)C2=CC(Cl)=CC=C2NN=1)(N1CCOCC1)=O

じっけんとくせい

- 密度みつど: 1.70±0.1 g/cm3(Predicted)

- ふってん: 542.1±60.0 °C(Predicted)

- 酸性度係数(pKa): -2.39±0.20(Predicted)

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-6711-5μmol |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-4mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-10μmol |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-1mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-3mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-15mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-25mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-10mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-2mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F3406-6711-30mg |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione |

1251678-39-3 | 30mg |

$119.0 | 2023-09-10 |

6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

1251678-39-3 (6-chloro-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 61549-49-3(9-Decenenitrile)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬